molecular formula C17H21NO3S B6372786 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol CAS No. 1262003-48-4

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol

Cat. No.: B6372786
CAS No.: 1262003-48-4
M. Wt: 319.4 g/mol
InChI Key: IPRGAORAMBWORF-UHFFFAOYSA-N
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Description

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenolic structure with a t-butylsulfamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol typically involves the introduction of the t-butylsulfamoyl group to a phenolic precursor. One common method is through a sulfonation reaction where the phenol is reacted with t-butylsulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of alkylated or acylated phenols.

Scientific Research Applications

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes or receptors. The t-butylsulfamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The phenolic group can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-t-Butylphenol: Similar phenolic structure but lacks the sulfonyl group.

    2-t-Butylsulfamoylphenol: Similar sulfonyl group but different positioning on the phenyl ring.

Uniqueness

5-(3-t-Butylsulfamoylphenyl)-2-methylphenol is unique due to the specific positioning of the t-butylsulfamoyl group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-tert-butyl-3-(3-hydroxy-4-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-8-9-14(11-16(12)19)13-6-5-7-15(10-13)22(20,21)18-17(2,3)4/h5-11,18-19H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRGAORAMBWORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144870
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-48-4
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262003-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-sulfonamide, N-(1,1-dimethylethyl)-3′-hydroxy-4′-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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